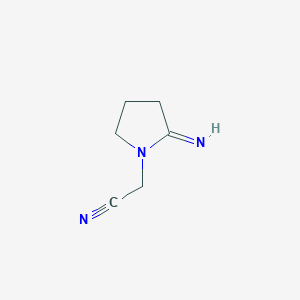
2-(2-Iminopyrrolidin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iminopyrrolidin-1-yl)acetonitrile is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is also known as IPAN and has been found to possess several interesting properties that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 2-(2-Iminopyrrolidin-1-yl)acetonitrile is not fully understood. However, it is believed that this compound acts as a reversible inhibitor of protein kinases. This inhibition can lead to the modulation of various signaling pathways that are involved in cellular processes such as cell growth and differentiation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(2-Iminopyrrolidin-1-yl)acetonitrile have been studied extensively. This compound has been found to possess several interesting properties that make it a valuable tool in various fields of study. For example, IPAN has been shown to inhibit the growth of various cancer cell lines and has been found to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Iminopyrrolidin-1-yl)acetonitrile in lab experiments are numerous. This compound is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of using IPAN is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions that could be explored in the study of 2-(2-Iminopyrrolidin-1-yl)acetonitrile. For example, further research could be done to elucidate the mechanism of action of this compound. Additionally, IPAN could be used as a building block in the synthesis of new bioactive molecules with potential applications in medicinal chemistry. Finally, more studies could be done to explore the potential of this compound as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-Iminopyrrolidin-1-yl)acetonitrile involves the reaction of 2-pyrrolidinone with acetonitrile in the presence of a catalyst such as potassium tert-butoxide. This reaction leads to the formation of the desired product along with some by-products that can be easily removed through purification.
Applications De Recherche Scientifique
The potential applications of 2-(2-Iminopyrrolidin-1-yl)acetonitrile in scientific research are vast. This compound has been found to possess several interesting properties that make it a valuable tool in various fields of study. For example, IPAN has been used as a building block in the synthesis of various bioactive molecules such as inhibitors of protein kinases.
Propriétés
Numéro CAS |
151602-27-6 |
|---|---|
Nom du produit |
2-(2-Iminopyrrolidin-1-yl)acetonitrile |
Formule moléculaire |
C6H9N3 |
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
2-(2-iminopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9N3/c7-3-5-9-4-1-2-6(9)8/h8H,1-2,4-5H2 |
Clé InChI |
XBNNPSILSFYNEU-UHFFFAOYSA-N |
SMILES |
C1CC(=N)N(C1)CC#N |
SMILES canonique |
C1CC(=N)N(C1)CC#N |
Synonymes |
1-Pyrrolidineacetonitrile,2-imino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







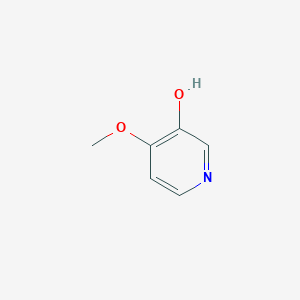
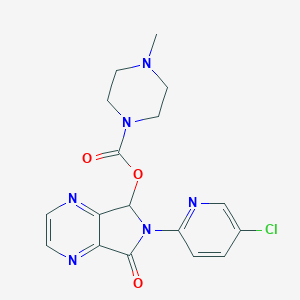

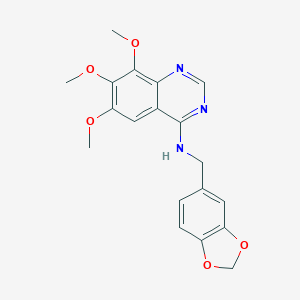
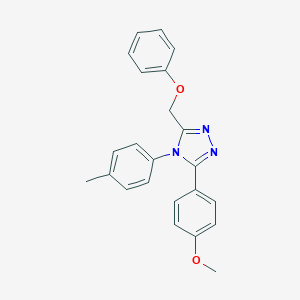
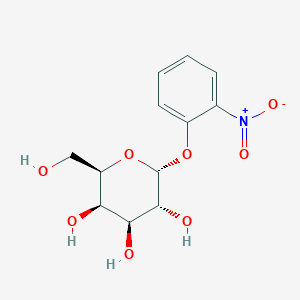

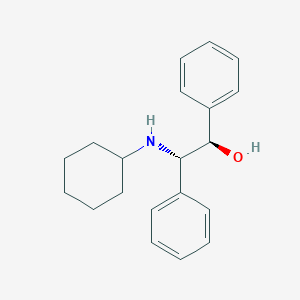
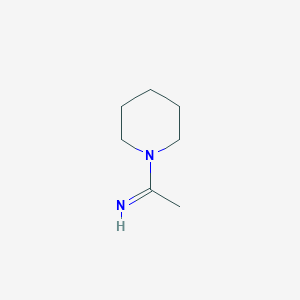
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)